molecular formula C12H22ClNO2S B1446047 [(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride CAS No. 1803611-45-1

[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride

Cat. No.: B1446047
CAS No.: 1803611-45-1
M. Wt: 279.83 g/mol
InChI Key: HCPABEVSSZPVLR-UHFFFAOYSA-N
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Description

[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride is a chemical compound with the molecular formula C12H22ClNO2S. It is known for its unique structure, which includes a quinolizine ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride typically involves the reaction of quinolizine derivatives with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers.

Scientific Research Applications

[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride include:

  • (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
  • 1-[(1S,9aR)-Octahydro-2H-quinolizin-1-yl]methanamine dihydrochloride
  • 2-Methyl-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride

Uniqueness

This compound is unique due to its specific quinolizine ring structure and the presence of a thioacetic acid moiety. This combination of structural features gives it distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .

Properties

IUPAC Name

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S.ClH/c14-12(15)9-16-8-10-4-3-7-13-6-2-1-5-11(10)13;/h10-11H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPABEVSSZPVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CSCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride
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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride
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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride
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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride
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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride
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[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride

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